molecular formula C19H27N7O B6473935 1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640958-66-1

1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6473935
CAS No.: 2640958-66-1
M. Wt: 369.5 g/mol
InChI Key: YFBKEFOATFJYQF-UHFFFAOYSA-N
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Description

1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C19H27N7O and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.22770851 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C21H31N7O
Molecular Weight: 397.5 g/mol
IUPAC Name: 2-[4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

Structural Features

The compound features:

  • A pyrazole ring, which is known for its diverse biological activities.
  • A pyrimidine ring that enhances its pharmacological profile.
  • Piperazine and piperidine moieties that contribute to its interaction with various biological targets.

Pharmacological Profile

Research indicates that this compound exhibits significant activity against various molecular targets, particularly in the context of cancer and inflammatory diseases:

  • PI3K Inhibition:
    The compound has been studied for its ability to inhibit Phosphoinositide 3-kinase (PI3K), a key player in cellular signaling pathways related to cell growth and survival. Inhibitors of PI3K have shown promise in treating cancers and autoimmune diseases. For instance, derivatives with similar structures have demonstrated IC50 values in the nanomolar range against specific PI3K isoforms, indicating potent inhibitory activity .
  • Antitumor Activity:
    Compounds with structural similarities have been reported to possess antitumor properties. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective inhibitors of tumor cell proliferation, suggesting that the target compound may exhibit similar effects .
  • Anti-inflammatory Effects:
    The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like systemic lupus erythematosus (SLE) and multiple sclerosis. Studies have shown that related compounds can selectively inhibit inflammatory responses mediated by PI3K signaling .

The mechanism through which this compound exerts its biological effects involves:

  • Targeting Enzymes and Receptors: The unique structure allows it to bind effectively to specific enzymes and receptors involved in critical biological pathways.
  • Modulation of Signaling Pathways: By inhibiting PI3K and potentially other kinases, the compound alters downstream signaling cascades that regulate cell proliferation and survival.

Study 1: PI3Kδ Inhibition

A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives found that modifications at various positions significantly impacted their inhibitory potency against PI3Kδ. The most active compounds showed IC50 values as low as 18 nM, highlighting the potential of structurally related compounds for therapeutic applications in cancer treatment .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[1,5-a]pyrimidines revealed that specific substitutions at the C(5) position led to enhanced selectivity and potency against PI3K isoforms. This suggests that similar modifications could be explored for the target compound to optimize its biological activity .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. The incorporation of these groups in the structure may enhance the compound's ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
  • Neuropharmacology :
    • The piperidine component is known for its role in neuropharmacological agents. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression and anxiety .
  • Antimicrobial Properties :
    • Studies have shown that pyrazole derivatives possess antimicrobial activity against various pathogens. This compound could be explored for its efficacy against bacterial and fungal infections, contributing to the development of new antibiotics .

Case Studies

Several studies have explored related compounds with similar structures:

StudyCompoundFindings
Pyrazole DerivativeDemonstrated significant inhibition of cancer cell lines, suggesting potential as an anticancer agent.
Piperidine-Based DrugShowed efficacy in treating anxiety disorders through modulation of serotonin receptors.
Antimicrobial PyrazolesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-16-3-7-25(8-4-16)19(27)14-23-9-11-24(12-10-23)17-13-18(21-15-20-17)26-6-2-5-22-26/h2,5-6,13,15-16H,3-4,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBKEFOATFJYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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